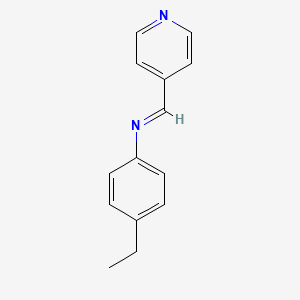

N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine

Description

Properties

CAS No. |

391609-31-7 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C14H14N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-11H,2H2,1H3 |

InChI Key |

XZJJTNXREOQIFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=CC=NC=C2 |

Origin of Product |

United States |

Biological Activity

N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a pyridine ring bonded to an ethyl-substituted phenyl group via a methanimine linkage. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with a pyridine moiety have been shown to inhibit cell proliferation in leukemia models, suggesting that this compound may possess similar properties .

Table 1: Antiproliferative Effects Against Cancer Cell Lines

The mechanism through which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. Similar compounds have been shown to act as antagonists or agonists at certain targets, modulating cellular signaling pathways relevant to cancer progression and other diseases.

Pharmacological Studies

Pharmacological investigations into the compound's activity are necessary to elucidate its therapeutic potential fully. Studies focusing on its interaction with neurotransmitter systems suggest that it may influence neurochemical pathways, potentially leading to applications in treating neurological disorders.

Table 2: Summary of Pharmacological Investigations

Case Studies and Research Findings

Several studies have explored the broader implications of compounds structurally related to this compound:

- Anticancer Activity : A study demonstrated that pyridine-based compounds exhibited selective cytotoxicity against leukemia cells while sparing normal cells, indicating a favorable therapeutic index .

- Neuropharmacological Effects : Research into related compounds suggests potential applications in treating anxiety and depression through modulation of serotonin receptors.

- Synthetic Pathways : The synthesis of this compound can be achieved through various chemical reactions, which may also yield derivatives with enhanced biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

- Core Structure : Oxazole ring with 4-ethylphenyl and phenylethyl substituents.

- Key Differences : Unlike the target compound’s methanimine linkage, iCRT3 contains a sulfanyl-acetamide chain and an oxazole ring. These features enable it to act as a Wnt/β-catenin pathway inhibitor by binding to β-catenin, suppressing cytokine production and IκB degradation in macrophages .

- Applications : Anti-inflammatory and anticancer research.

VUAA1 (2-((4-ethyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide)

- Core Structure : Triazole ring with pyridine and 4-ethylphenyl groups.

- Key Differences : Incorporates a triazole-thioacetamide backbone instead of a methanimine group. This structural variation enhances its role as a mosquito larval repellent , likely via olfactory receptor modulation .

- Applications : Pest control and entomological research.

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine

- Core Structure : Methanimine-linked biphenyl system with a methoxyphenyl and trifluoromethyl group.

- Key Differences : The trifluoromethyl (-CF₃) and biphenyl moieties confer enhanced electron-withdrawing properties and steric bulk compared to the target compound’s simpler ethylphenyl-pyridine system. Such features are critical in tuning electronic properties for optoelectronic materials .

- Applications : Materials science (e.g., organic semiconductors).

Pyridine-Based Derivatives with Varied Substituents

Compounds described in , such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, share pyridine cores but differ in substituents and complexity:

- Structural Features : Chlorine, nitro, or bromine substituents on phenyl rings, leading to higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C) compared to the target compound .

- Key Differences: The presence of halogens (Cl, Br) and electron-withdrawing groups (NO₂) increases polarity and thermal stability, making these compounds suitable for pharmaceutical intermediates or agrochemicals.

Ethylphenyl-Containing Complex Molecules

EXAMPLE 46 from includes a 4-ethylphenyl ethanol moiety but integrates fluorobenzyloxy, tetrahydrofuran, and cyano groups.

Key Findings

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, NO₂) or heterocycles (e.g., oxazole, triazole) significantly alter bioactivity and physical properties compared to the target compound’s simpler structure.

- Applications : Structural complexity correlates with specialized roles (e.g., iCRT3 in cancer research, VUAA1 in pest control), whereas simpler Schiff bases like the target compound may serve as scaffolds for further functionalization.

- Thermal Properties : Halogenated derivatives exhibit higher melting points, suggesting greater stability for industrial applications .

Q & A

Q. What in silico tools predict the compound’s pharmacokinetic or toxicity profiles?

- Methodology : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate logP, bioavailability, and LD50. Molecular dynamics simulations assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.